![molecular formula C19H16N2O4 B4585546 ethyl [(4,5-diphenyl-1,3-oxazol-2-yl)amino](oxo)acetate](/img/structure/B4585546.png)
ethyl [(4,5-diphenyl-1,3-oxazol-2-yl)amino](oxo)acetate
Overview
Description
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities. It has drawn the attention of researchers around the globe to synthesize various oxazole derivatives and screen them for their various biological activities . Oxazoles are a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .
Synthesis Analysis
The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in the past few years . Various synthetic protocols of oxazolines have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .Molecular Structure Analysis
The molecular structure of oxazoles involves a five-membered ring with two heteroatoms (one nitrogen and one oxygen). The position of these atoms and the substitution pattern in oxazole derivatives play a pivotal role in delineating their biological activities .Chemical Reactions Analysis
Oxazoline is a versatile moiety in synthetic organic chemistry. It has been used in various chemical reactions, including direct arylation and alkenylation of oxazoles .Scientific Research Applications
Anticancer Activity
Ethyl (4,5-diphenyl-1,3-oxazol-2-yl)aminoacetate derivatives have been investigated for their potential as anticancer agents. Notably, a series of acyl hydrazone derivatives of 3-(4,5-diphenyl-1,3-oxazol-2-yl) propanoic acid were synthesized and screened. Among these compounds, 5a, 5b, 5e, 5g, 5h, 5i, and 5j exhibited promising in vitro cytotoxicity compared to the reference compound Cisplatin . These findings suggest that these derivatives hold potential for cancer treatment.
Analgesic Activity
The same acyl hydrazone derivatives were also evaluated for their analgesic properties. Compounds 5b, 5d, and 5e demonstrated significant in vivo analgesic activity when compared to the reference compound oxaprozin. This indicates their potential as pain-relieving agents .
Anti-inflammatory Activity
In addition to analgesia, these derivatives were screened for anti-inflammatory effects. Again, compounds 5b, 5d, and 5e showed notable in vivo anti-inflammatory activity. These findings highlight their potential in managing inflammatory conditions .
Antiviral Activity
While not directly related to the compound’s structure, it’s worth noting that certain indole derivatives possess antiviral activity. For instance, ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate exhibited considerable antiviral activity against Herpes Simplex virus-1 (HSV-1) . Although this specific compound is not directly related to ethyl (4,5-diphenyl-1,3-oxazol-2-yl)aminoacetate, it underscores the broader potential of related structures.
Other Biological Activities
Derivatives of 1,3-diazole, which share some structural features with ethyl (4,5-diphenyl-1,3-oxazol-2-yl)aminoacetate, exhibit diverse biological activities. These include antibacterial, antimycobacterial, antitumor, antidiabetic, antioxidant, and antifungal properties . While direct evidence for these activities in the case of ethyl (4,5-diphenyl-1,3-oxazol-2-yl)aminoacetate is limited, exploring related compounds may reveal additional applications.
Future Directions
Mechanism of Action
Mode of Action
It is known that oxazole derivatives can interact with various biological targets and cause a range of effects .
Biochemical Pathways
Oxazole derivatives have been shown to impact a variety of biological activities, suggesting that they may interact with multiple pathways .
Result of Action
Based on the known activities of similar oxazole derivatives, it may have potential antimicrobial, anticancer, anti-inflammatory, and other effects .
properties
IUPAC Name |
ethyl 2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxoacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-2-24-18(23)17(22)21-19-20-15(13-9-5-3-6-10-13)16(25-19)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOASQGSFAVVIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl [(4,5-diphenyl-1,3-oxazol-2-yl)amino](oxo)acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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